1-(4-Acetylphenyl)-2-methyl-1-propanone
Overview
Description
The compound "1-(4-Acetylphenyl)-2-methyl-1-propanone" is not directly mentioned in the provided papers; however, the papers discuss a closely related compound, "4-[(3-Acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid". This compound is synthesized through a ring-opening reaction of itaconic anhydride with 3-aminoacetophenone. The structure and properties of this compound have been extensively studied using various analytical techniques, including FT-IR, NMR, UV-Vis, TGA, DTA, and single-crystal X-ray diffraction .
Synthesis Analysis
The synthesis of "4-[(3-Acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid" involves a ring-opening reaction, which is a common method for creating new compounds with specific functional groups. The synthesis is characterized by FT-IR and NMR, ensuring the correct structure and purity of the compound .
Molecular Structure Analysis
The molecular structure of the compound has been confirmed by single-crystal X-ray diffraction studies. The crystal belongs to a triclinic unit cell and is refined to a high degree of accuracy. The intermolecular hydrogen bonds, such as N–H…O and O–H…O, play a crucial role in the stability of the crystal structure, forming chains along a specific direction within the crystal lattice .
Chemical Reactions Analysis
Although the specific chemical reactions of "1-(4-Acetylphenyl)-2-methyl-1-propanone" are not detailed in the provided papers, the related compound's reactivity can be inferred from its molecular structure and the presence of functional groups such as the acetyl group and the amino group. These groups are likely to be involved in various chemical reactions, including proton transfer as indicated by the red-shifted NH stretching frequency in the IR spectrum .
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound have been analyzed using various techniques. The thermal stability is determined by TGA and DTA analysis, and the UV-Vis spectrophotometer is used to determine the wavelength absorption, which is found to be at λmax = 297 nm. The vibrational wavenumbers are computed and assigned, indicating the weakening of the NH bond. The first hyperpolarizability and infrared intensities suggest the compound's potential for nonlinear optical applications. The stability of the molecule is also analyzed using NBO analysis, which shows hyper-conjugative interactions and charge delocalization. The HOMO and LUMO analysis indicate charge transfer within the molecule, and the molecular electrostatic potential map provides insight into the electron distribution .
Scientific Research Applications
Synthesis of Potent Cytotoxic Agents
1-Aryl-3-phenethylamino-1-propanone hydrochlorides, which include derivatives of 1-(4-Acetylphenyl)-2-methyl-1-propanone, have been synthesized for potential application as potent cytotoxic agents. These compounds were produced via Mannich reactions, demonstrating their relevance in the development of new therapeutic agents (Mete, Gul, & Kazaz, 2007).
Molecular Structure Analysis
Studies involving 1-(4-Acetylphenyl)-2-methyl-1-propanone have been conducted to elucidate molecular structures, such as the crystal structure of 1-(naphthylamino)-1-(p-chlorophenylhydrazono-2-propanone. These studies contribute to a deeper understanding of molecular frameworks and intermolecular interactions, aiding in the design of new compounds with specific properties (Abdel-Jalil et al., 2015).
Photochemistry and Magnetic Field Effects
Research on compounds like 1,2-diphenyl-2-methyl-1-propanone, related to 1-(4-Acetylphenyl)-2-methyl-1-propanone, has provided insights into photochemical processes in micellar solutions. Such studies offer valuable information on cage effects, isotope effects, and magnetic field effects, which are significant for understanding chemical reactions under various conditions (Turro & Mattay, 1981).
Synthesis of Novel Compounds
The synthesis of new compounds, such as 4-[(3-acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid, involves derivatives of 1-(4-Acetylphenyl)-2-methyl-1-propanone. These studies contribute to the development of novel chemical entities with potential applications in various fields, including pharmaceuticals and material science (Raju et al., 2015).
Antimicrobial Properties
Research on arylsubstituted halogen(thiocyanato)amides containing the 4-acetylphenyl fragment, which is structurally related to 1-(4-Acetylphenyl)-2-methyl-1-propanone, has shown promising results in antimicrobial applications. The synthesis and testing of these compounds have revealed their potential as antibacterial and antifungal agents (Baranovskyi et al., 2018).
Safety And Hazards
This involves identifying any risks associated with handling or exposure to the compound, including toxicity and flammability.
Future Directions
This could involve potential applications for the compound, areas for further research, or possible modifications to its structure to enhance its properties or activity.
For a specific compound, these details would be gathered from scientific literature and databases. If you have a different compound or a more specific question about this one, feel free to ask!
properties
IUPAC Name |
1-(4-acetylphenyl)-2-methylpropan-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O2/c1-8(2)12(14)11-6-4-10(5-7-11)9(3)13/h4-8H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKDVJTURSCLUBA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)C1=CC=C(C=C1)C(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10569991 | |
Record name | 1-(4-Acetylphenyl)-2-methylpropan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10569991 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Acetylphenyl)-2-methyl-1-propanone | |
CAS RN |
103931-20-0 | |
Record name | 1-(4-Acetylphenyl)-2-methyl-1-propanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=103931-20-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(4-Acetylphenyl)-2-methyl-1-propanone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103931200 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-(4-Acetylphenyl)-2-methylpropan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10569991 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(4-Acetylphenyl)-2-methyl-1-propanone | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZEN7L2XC8B | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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